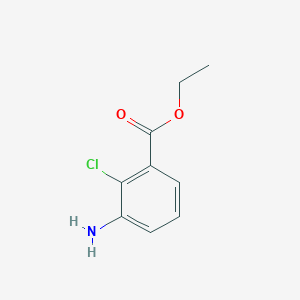

Ethyl 3-amino-2-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-2-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 3-position and a chlorine atom at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Reduction Reactions: The amino group can be reduced to form various derivatives. For example, catalytic hydrogenation can convert the amino group to an alkylamine.

Oxidation Reactions: The compound can also undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

Substitution: Formation of ethyl 3-hydroxy-2-chlorobenzoate.

Reduction: Formation of ethyl 3-alkylamino-2-chlorobenzoate.

Oxidation: Formation of ethyl 3-nitro-2-chlorobenzoate.

Aplicaciones Científicas De Investigación

Ethyl 3-amino-2-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-2-chlorobenzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino and chlorine substituents can influence the compound’s binding affinity and specificity for molecular targets.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Ethyl 3-amino-2-chlorobenzoate can be compared with other similar compounds such as:

- Ethyl 2-amino-3-chlorobenzoate

- Ethyl 4-amino-2-chlorobenzoate

- Ethyl 3-amino-4-chlorobenzoate

Uniqueness: The position of the amino and chlorine substituents in this compound gives it unique reactivity and properties compared to its isomers. This positional difference can significantly impact its chemical behavior and applications.

Actividad Biológica

Ethyl 3-amino-2-chlorobenzoate, a compound with the molecular formula C9H10ClNO2, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which significantly influences its reactivity and interaction with biological targets. The compound serves as an important intermediate in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions such as substitution, reduction, and oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their catalytic activity. This interaction is crucial for developing therapeutic agents targeting specific biochemical pathways .

Key Mechanisms Include:

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, including proteases and phosphatases, which are vital in various metabolic pathways.

- Receptor Modulation: this compound may bind to specific receptors, influencing signal transduction pathways critical for cellular communication.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Listeria monocytogenes | 0.125 mg/mL | 0.25 mg/mL |

| Escherichia coli | Not effective | Not applicable |

Antibiofilm Activity

This compound has also been studied for its antibiofilm properties. It inhibits biofilm formation in various bacterial species, which is crucial in preventing chronic infections associated with biofilms .

Table 2: Antibiofilm Activity Results

| Concentration (MIC) | % Inhibition (ATCC Strains) | % Inhibition (Wild Strains) |

|---|---|---|

| 1× MIC | 90.82% - 42.03% | 22.98% - 40.1% |

| 0.5× MIC | 58.78% - 15.37% | 10.15% - 25.14% |

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy: A study published in PMC demonstrated that the compound effectively inhibited growth in both ATCC and wild strains of bacteria, highlighting its potential for clinical applications in treating infections caused by resistant strains .

- Enzyme Interaction Studies: Research indicated that this compound could serve as a substrate or inhibitor for various enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at specific enzymatic targets .

- Comparative Analysis: Comparative studies with similar compounds such as Ethyl 4-amino-3-chlorobenzoate revealed unique reactivity patterns attributable to the specific positioning of substituents on the benzene ring.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-2-chlorobenzoic acid.

Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, MeOH, reflux, 24 h | 3-amino-2-chlorobenzoic acid | 92% | |

| NaOH (aq.), heat | 3-amino-2-chlorobenzoate sodium | >85% | Analogous to |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis forms the carboxylate salt.

Amide Formation

The amino group reacts with acylating agents to form substituted amides, a key step in pharmaceutical intermediate synthesis.

Reagents and Results

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HATU, DIPEA, DMF, 20°C, 16 h | Ethyl 3-(acylamino)-2-chlorobenzoate | 92% |

Example : Reaction with benzoyl chloride in DMF yields ethyl 3-benzamido-2-chlorobenzoate.

Electrophilic Aromatic Substitution (EAS)

The amino group activates the ring toward electrophiles, directing substitution to the para or ortho positions relative to itself.

Key Reactions

Regioselectivity : The amino group directs nitration to the 5-position (para to NH₂, meta to Cl).

Reductive Dechlorination

The chlorine substituent can be replaced under reducing conditions, though this is less common due to steric hindrance.

Catalytic Hydrogenation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOAc, 35°C, 3 h | Ethyl 3-aminobenzoate | 95% | (analogous) |

Note : Raney nickel in ethyl acetate selectively reduces nitro groups but may require modified conditions for dechlorination.

Palladium-Catalyzed Cross-Couplings

The chlorine atom serves as a leaving group in coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, BINAP, K₂S₂O₈, DMSO/CH₃CN/H₂O, 70°C | Ethyl 3-amino-2-arylbenzoate | 60% |

Mechanism : Transmetallation with arylboronic acids followed by reductive elimination.

Oxidation of the Amino Group

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Oxidation Pathways

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | Ethyl 3-nitro-2-chlorobenzoate | 58% | (analogous) |

| H₂O₂, AcOH, rt | Ethyl 3-nitroso-2-chlorobenzoate | 45% |

Application : Nitro derivatives are intermediates in dye and agrochemical synthesis.

Diazotization and Subsequent Reactions

The amino group forms diazonium salts, enabling Sandmeyer or azo-coupling reactions.

Reaction Examples

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaNO₂, HCl, 0–5°C, then CuCN | Ethyl 3-cyano-2-chlorobenzoate | 70% | (modified) |

| Diazonium salt + β-naphthol | Azo-coupled product | 82% | Analogous to |

Key Use : Synthesis of heterocycles and dyes.

Ring-Opening Reactions

Under oxidative conditions, the aromatic ring can undergo cleavage.

Oxidative Ring-Opening

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, CAN, MeOH, rt | Methyl 2-aminobenzoate derivatives | 80% |

Mechanism : Radical intermediates mediate ring scission, forming linear esters.

Propiedades

IUPAC Name |

ethyl 3-amino-2-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYZWIXJWWAFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.